4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide 4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 4901-60-4
VCID: VC16269528
InChI: InChI=1S/C25H25N3O2/c1-15(2)17-8-10-18(11-9-17)20-12-22-21(23(29)13-20)14-26-25(27-22)28-24(30)19-6-4-16(3)5-7-19/h4-11,14-15,20H,12-13H2,1-3H3,(H,26,27,28,30)
SMILES:
Molecular Formula: C25H25N3O2
Molecular Weight: 399.5 g/mol

4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

CAS No.: 4901-60-4

Cat. No.: VC16269528

Molecular Formula: C25H25N3O2

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide - 4901-60-4

Specification

CAS No. 4901-60-4
Molecular Formula C25H25N3O2
Molecular Weight 399.5 g/mol
IUPAC Name 4-methyl-N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide
Standard InChI InChI=1S/C25H25N3O2/c1-15(2)17-8-10-18(11-9-17)20-12-22-21(23(29)13-20)14-26-25(27-22)28-24(30)19-6-4-16(3)5-7-19/h4-11,14-15,20H,12-13H2,1-3H3,(H,26,27,28,30)
Standard InChI Key XJOJINQRNMZPLL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C(C)C

Introduction

Overview of 4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is a complex organic compound characterized by its unique molecular structure. It has the molecular formula C26H27N3OC_{26}H_{27}N_{3}O and a molecular weight of approximately 413.5 g/mol. The compound features a tetrahydroquinazoline core, which is associated with various biological activities and potential therapeutic applications in medicinal chemistry.

Structural Characteristics

The structure of 4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide includes:

  • Tetrahydroquinazoline Core: This moiety is known for its diverse biological activities.

  • Substituents: The presence of a 4-methyl group and a phenyl substituent enhances its chemical properties and potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Tetrahydroquinazoline Core: This may involve cyclization reactions that generate the bicyclic structure.

  • Introduction of Substituents: The addition of the 4-methyl and isopropylphenyl groups can be achieved through various substitution reactions.

  • Final Functionalization: The benzamide group is introduced to complete the structure.

Biological Activities

  • Anticancer Properties: Compounds with similar structures have shown promising anticancer activity in preliminary studies.

  • Anti-inflammatory Effects: The tetrahydroquinazoline moiety has been associated with anti-inflammatory effects.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide. Below is a comparison table highlighting some notable examples:

Compound NameMolecular FormulaUnique Features
3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamideC26H27N3O4Contains methoxy groups enhancing lipophilicity
4-nitro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamideC24H22N4O4Nitro group introduces electron-withdrawing properties
N-(4-(7-Chloro-5-oxo-tetrahydrobenzo[b]azepine)-3-methylphenyl)-2-methylbenzamideC26H23ClN2O3Chlorine substituent may affect biological activity

These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity while maintaining a similar core structure.

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